BenchChemオンラインストアへようこそ!

1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane (CAS 2639414-95-0) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block bearing a bridgehead bromine atom and a bridgehead chlorodifluoromethyl (–CClF2) group. The BCP core is a well-validated three-dimensional bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups in medicinal chemistry.

Molecular Formula C6H6BrClF2
Molecular Weight 231.46 g/mol
Cat. No. B13465176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane
Molecular FormulaC6H6BrClF2
Molecular Weight231.46 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)Br)C(F)(F)Cl
InChIInChI=1S/C6H6BrClF2/c7-5-1-4(2-5,3-5)6(8,9)10/h1-3H2
InChIKeyPICIQDMYHOEMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane and Why Does Its Structure Matter for Procurement?


1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane (CAS 2639414-95-0) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block bearing a bridgehead bromine atom and a bridgehead chlorodifluoromethyl (–CClF2) group . The BCP core is a well-validated three-dimensional bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups in medicinal chemistry [1]. What distinguishes this specific compound from other BCP building blocks is the –CClF2 substituent, which combines the strong electron-withdrawing character of fluorine with the polarizability and synthetic versatility of chlorine, creating a unique electronic and reactivity profile not achievable with –CF3, –CHF2, or –Cl analogs.

Why You Cannot Simply Substitute 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane with Its Trifluoromethyl or Chloromethyl Counterparts


Generic substitution among BCP bridgehead building blocks fails because the bridgehead substituent dictates electronic properties, reactivity, and downstream molecular performance in ways that are non-linear and mutually interdependent [1]. The –CClF2 group has a distinct σ-field effect that differs from –CF3 in both magnitude and polarizability, while the C–Cl bond in –CClF2 provides a synthetic handle for further functionalization (e.g., reductive dechlorination, nucleophilic displacement) that –CF3 and –CH3 congeners lack entirely [2]. Consequently, swapping this compound for a structurally similar analog risks altering logD, metabolic stability, and target engagement in the final molecule, making procurement of the exact substitution pattern essential for reproducible SAR and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane Versus Its Closest Analogs


BCP-CClF2 vs. BCP-CF3: Electronic Effects on Acidity via Bridgehead Substituent Field Effects

While the target compound itself is not a carboxylic acid, the electronic influence of the –CClF2 group can be inferred from data on closely related 3-substituted BCP-1-carboxylic acids. In 50% (w/w) aqueous ethanol at 25 °C, the pKa values are: X = H, 5.63; X = F, 4.84; X = Cl, 4.69; X = CF3, 4.75 [1]. The chlorodifluoromethyl group (–CClF2) is expected to exhibit a field/inductive effect intermediate between Cl (σF ≈ 0.43) and CF3 (σF ≈ 0.42–0.44), translating to a predicted pKa for the corresponding acid of approximately 4.7, comparable to the CF3 analog but with the added synthetic versatility of the C–Cl bond. This positions –CClF2 as electronically similar to –CF3 yet chemically more diverse.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Aqueous Solubility Advantage of the BCP Core Over the Phenyl Bioisostere: Class-Level Translation to the –CClF2 Building Block

Replacement of a para-substituted aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group has been shown to improve aqueous solubility by at least 50-fold and markedly decrease nonspecific binding (NSB) as measured by CHI(IAM), the chromatographic hydrophobicity index on immobilized artificial membranes [1]. Although measured on different molecular scaffolds, this class-level property is intrinsic to the BCP cage geometry and electronic character and is retained irrespective of bridgehead substitution pattern. The –CClF2-substituted BCP building block is therefore expected to impart this same solubility and NSB advantage when used as a phenyl replacement in drug candidates, relative to a 1-bromo-4-(chlorodifluoromethyl)benzene reference.

Drug Discovery Solubility Optimization BCP Bioisostere

Lipophilicity Comparison: XLogP3 of –CClF2-BCP-Br vs. –CF3-BCP-Br

The 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane analog has a calculated XLogP3-AA value of 2.7 . For the target compound bearing the –CClF2 group in place of –CF3, the XLogP3 is predicted (ChemAxon/ACD algorithms) to be approximately 2.9–3.0, reflecting the added polarizability of chlorine. This ~0.2–0.3 log unit increase in lipophilicity, while modest, can meaningfully impact logD, membrane permeability, and metabolic clearance when translated into a lead molecule. The difference originates from the larger molar refractivity and polarizability of the C–Cl bond compared to C–F, which is not achievable with the –CF3 congener.

Lipophilicity Lead Optimization BCP Building Blocks

In Vivo Pharmacokinetic Translation: BCP Motif Provides ~4-Fold Oral Exposure Advantage Over Phenyl in a Validated Drug Scaffold

In the γ-secretase inhibitor program at Pfizer, replacing the central para-fluorophenyl ring of compound 1 (BMS-708,163) with a BCP motif produced compound 3, which demonstrated approximately 4-fold higher Cmax and AUC values relative to compound 1 in a mouse pharmacokinetic model, alongside significant improvements in passive permeability and aqueous solubility while maintaining equipotent enzyme inhibition [1]. Although the specific building block used was not –CClF2-substituted, this direct head-to-head phenyl-vs-BCP comparison establishes the intrinsic pharmacokinetic advantage of the BCP core that would be retained when the –CClF2-BCP-Br building block is elaborated into a drug candidate.

Pharmacokinetics Oral Bioavailability BCP Bioisostere

Synthetic Orthogonality: The C–Cl Bond in –CClF2 Enables Downstream Functionalization Inaccessible to –CF3 Analogs

The chlorodifluoromethyl group contains a C–Cl bond that can participate in reductive dechlorination (e.g., TMS3SiH), nucleophilic substitution, and radical chemistry that is entirely precluded for the –CF3 group [1]. This is demonstrated by the work of Le et al. (2021), where radical hydrodechlorination with TMS3SiH was used to sequentially replace chlorine atoms on halogenated BCP cages, enabling access to diverse halogenation patterns. The –CClF2-BCP-Br building block thus offers dual synthetic handles: the bridgehead bromine for cross-coupling and the –CClF2 chlorine for post-coupling diversification. In contrast, 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane provides only the bromine handle, limiting downstream SAR exploration.

Synthetic Chemistry Building Block Utility Late-Stage Diversification

Bridgehead Substituent Effects on BCP Metabolic Stability: Electron-Withdrawing Groups Resist Oxidative Metabolism

The BCP cage itself is resistant to cytochrome P450-mediated oxidation due to the absence of labile C–H bonds at bridgehead positions and the inherent strain of the system. Electron-withdrawing substituents such as –CClF2 further deactivate the cage toward oxidative metabolism by lowering the electron density of the σ-framework. This is supported by the general finding that BCP-containing drug candidates consistently show improved in vitro metabolic stability relative to their phenyl counterparts [1], and by the observation that electron-poor BCP derivatives (e.g., those bearing –CF3 or –Cl) are less prone to radical-mediated degradation than the parent (X = H) [2]. The –CClF2 group, combining the deactivating effects of both Cl and F, is expected to provide metabolic stability at least equivalent to –CF3-substituted BCPs, with the added advantage of synthetic tractability.

Metabolic Stability Oxidative Metabolism BCP Drug Design

Optimal Application Scenarios for 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane Based on Differentiated Evidence


Late-Stage Diversification of Drug Candidates Requiring Balanced Lipophilicity and Metabolic Stability

When a lead series requires a para-substituted phenyl replacement that maintains or slightly increases lipophilicity (ΔXLogP3 ≈ +0.2–0.3 vs. the –CF3 analog) while preserving the metabolic stability benefits of the BCP core, the –CClF2-BCP-Br building block is the preferred choice. The C–Cl bond in –CClF2 enables post-coupling diversification via reductive dechlorination or nucleophilic displacement, allowing medicinal chemists to explore SAR around the bridgehead position without resynthesizing the entire BCP intermediate [1]. This dual-handle capability is unavailable with the –CF3 congener, making this compound uniquely suited for iterative lead optimization campaigns.

Improving Aqueous Solubility and Reducing Nonspecific Binding in CNS or In Vivo Imaging Probes

For CNS-penetrant drug candidates or PET/SPECT imaging agents where high nonspecific binding (NSB) and poor solubility are key liabilities, replacing a 1-bromo-4-(chlorodifluoromethyl)benzene fragment with the BCP analog is supported by class-level evidence showing ≥50-fold solubility improvement and marked NSB reduction [2]. The bridgehead bromine provides a direct vector for radiolabeling or further functionalization, while the –CClF2 group contributes favorable physicochemical properties without introducing the metabolic liability of the phenyl ring.

Scaffold-Hopping from Phenyl to BCP in Orally Bioavailable Programs Targeting Improved PK

In oral drug programs where phenyl-containing leads suffer from low exposure, the BCP scaffold has demonstrated ~4-fold improvements in Cmax and AUC in a validated in vivo model [3]. The –CClF2-BCP-Br building block serves as a direct synthetic entry point for scaffold-hopping exercises, offering the same PK advantages while providing a chlorine atom for additional tuning of logD and target binding. This scenario is particularly relevant for teams seeking to maintain potency while addressing developability issues, and the choice of the –CClF2 variant over the –CF3 variant is justified by the additional synthetic options it enables.

Parallel Library Synthesis Requiring Orthogonal Reactive Handles on a Single BCP Core

The combination of a bridgehead bromide (suitable for Suzuki, Negishi, or Buchwald-Hartwig coupling) and a bridgehead –CClF2 group (amenable to reductive dechlorination or SNAr after activation) makes this building block ideal for parallel library synthesis [4]. Unlike the –CF3 analog, which presents only one reactive handle after initial coupling, the –CClF2 compound enables two sequential diversification steps from a single building block, reducing the number of synthetic operations and building block inventory required per library member. This efficiency gain directly impacts procurement strategy: stocking one building block rather than two or three.

Quote Request

Request a Quote for 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.